MRE-269
Overview
Description
MRE-269, also known as ACT-333679, is an orally available and long-acting prostacyclin receptor agonist prodrug. It is an active metabolite of Selexipag and is primarily used for the treatment of pulmonary arterial hypertension. This compound acts as a selective prostacyclin receptor agonist, inducing vasodilation and increasing cyclic adenosine monophosphate levels in human pulmonary arterial smooth muscle cells .
Scientific Research Applications
MRE-269 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prostacyclin receptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and vasodilation mechanisms.
Medicine: Primarily used in the treatment of pulmonary arterial hypertension, with ongoing research into its potential for other cardiovascular conditions.
Industry: Utilized in the development of new therapeutic agents targeting prostacyclin receptors
Mechanism of Action
Target of Action
MRE-269, also known as ACT-333679, is an active metabolite of the drug Selexipag . It acts as a selective agonist of the prostacyclin (IP) receptor . The IP receptor plays a crucial role in vasodilation and inhibition of platelet aggregation .
Mode of Action
This compound interacts with the IP receptor, leading to its activation . This interaction results in an increase in vasodilation in the pulmonary circulation and a decrease in elevated pressure in the blood vessels supplying blood to the lungs .
Biochemical Pathways
The activation of the IP receptor by this compound leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in human pulmonary artery smooth muscle cells (hPASMC) . This increase in cAMP levels results in vasodilation, which is beneficial in conditions like pulmonary arterial hypertension (PAH) .
Pharmacokinetics
Selexipag, the prodrug of this compound, is rapidly absorbed and hydrolyzed in vivo to form this compound . At steady state, the respective mean elimination half-life of Selexipag and this compound was found to be between 0.8 and 2.5 hours .
Result of Action
The activation of the IP receptor by this compound leads to significant relaxation of the pulmonary artery . This effect is only significant at high concentrations of above 10 μm . In addition, this compound has been found to be more effective at stopping the growth of lung cells from people with chronic thromboembolic pulmonary hypertension (CTEPH) than it is in healthy lung cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the vasorelaxant effects of this compound on rat small intralobar pulmonary artery (SIPA) and extralobar pulmonary artery (EPA) are the same, while other IP receptor agonists induce less vasodilation in SIPA than in EPA . This suggests that the anatomical location within the pulmonary system may influence the action of this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
MRE-269 plays a crucial role in biochemical reactions by selectively binding to the IP receptor. This interaction leads to the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP) within cells . The elevated cAMP levels subsequently activate protein kinase A (PKA), which phosphorylates various target proteins, leading to vasodilation and inhibition of platelet aggregation . This compound’s selectivity for the IP receptor over other prostacyclin receptors, such as EP3, minimizes off-target effects and enhances its therapeutic efficacy .
Cellular Effects
This compound exerts significant effects on various cell types, particularly smooth muscle cells and endothelial cells. In pulmonary arterial smooth muscle cells (PASMCs), this compound inhibits cell proliferation by increasing the activity of genes such as ID1 and ID3, which are involved in controlling cell growth . Additionally, this compound reduces the production of pro-inflammatory cytokines and oxidative stress markers, thereby protecting cells from damage . The compound also influences cell signaling pathways, including the cAMP-PKA pathway, which plays a pivotal role in regulating vascular tone and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to the IP receptor, a G protein-coupled receptor (GPCR), and activates it . This activation triggers the dissociation of the Gs protein subunit, which then stimulates adenylate cyclase to produce cAMP . The increased cAMP levels activate PKA, leading to the phosphorylation of downstream targets that mediate vasodilation and anti-proliferative effects . The structural features of this compound, such as its high affinity for the IP receptor, contribute to its potent and selective action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a long half-life, maintaining near-peak plasma concentrations for over eight hours in animal models . Studies have shown that this compound provides sustained neuroprotection and improves neurological outcomes in stroke models, with significant reductions in infarct volume observed up to three weeks post-treatment . Additionally, this compound’s stability and prolonged action make it a valuable candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a rat stroke model, a dosage of 0.25 mg/kg administered intravenously significantly reduced infarct volume and improved locomotor and somatosensory functions . . The compound’s efficacy and safety profile at various dosages highlight its potential for therapeutic use in different pathological conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the IP receptor . The activation of this receptor leads to increased cAMP production, which modulates various metabolic processes, including glucose and lipid metabolism . Additionally, this compound’s anti-proliferative effects on PASMCs are mediated by the upregulation of ID1 and ID3 genes, which are crucial regulators of cell growth and differentiation . The compound’s role in these metabolic pathways underscores its potential for treating metabolic disorders and vascular diseases.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins . The compound’s high affinity for the IP receptor facilitates its targeted delivery to vascular tissues, where it exerts its vasodilatory and anti-proliferative effects . Additionally, this compound’s distribution within the body is influenced by its pharmacokinetic properties, including its long half-life and stability . These characteristics ensure sustained therapeutic effects and efficient targeting of pathological sites.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the IP receptor, which is predominantly expressed on the surface of endothelial cells and smooth muscle cells . Upon binding to the receptor, this compound activates intracellular signaling pathways that modulate various cellular functions . The compound’s localization to specific cellular compartments, such as the plasma membrane and cytoplasm, is crucial for its activity and therapeutic efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRE-269 involves multiple steps, starting from the appropriate pyrazine derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
MRE-269 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products
Comparison with Similar Compounds
Similar Compounds
Epoprostenol: A prostacyclin analog used for similar therapeutic purposes.
Iloprost: Another prostacyclin analog with similar vasodilatory effects.
Treprostinil: A prostacyclin analog used in the treatment of pulmonary arterial hypertension.
Uniqueness of MRE-269
This compound is unique due to its oral availability and long-acting nature, which distinguishes it from other prostacyclin analogs that often require intravenous or inhalation administration. Its selective agonism of the prostacyclin receptor and favorable pharmacokinetic profile make it a valuable therapeutic agent .
Properties
IUPAC Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQMKCBWYCWFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153092 | |
Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475085-57-5 | |
Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475085-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ACT-333679 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475085575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACT-333679 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9PC7N0DID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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